REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:11])=[N:4][CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1.O.[NH4+].[Cl-]>CCO.[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[N:4][C:3]=1[CH3:11] |f:2.3|
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Name
|
|
Quantity
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2.3 g
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Type
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reactant
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Smiles
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BrC=1C(=NC=C(C1)[N+](=O)[O-])C
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Name
|
|
Quantity
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40 mL
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Type
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reactant
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Smiles
|
O
|
Name
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|
Quantity
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2.25 g
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Type
|
reactant
|
Smiles
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[NH4+].[Cl-]
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Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
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CCO
|
Name
|
|
Quantity
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2.94 g
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Type
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catalyst
|
Smiles
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[Fe]
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 75° C. for 2 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After the reaction mixture was cooled to room temperature
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Type
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FILTRATION
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Details
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it was filtered through a celite pad
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Type
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CUSTOM
|
Details
|
Organic solvent was removed under reduced pressure, and it
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Type
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EXTRACTION
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Details
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was extracted with CH2Cl2 (3×30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layer was dried over Na2SO4, and solvent
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Type
|
CUSTOM
|
Details
|
was removed
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=NC1C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.52 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |